5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one
Overview
Description
5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one is a type of oxazolidinone, a class of heterocyclic compounds that have uses both as pharmaceuticals and as key synthetic intermediates . The IUPAC name for this compound is 4,5-dimethyl-5-phenyl-1,3-oxazolidin-2-one .
Synthesis Analysis
The synthesis of oxazolidin-2-ones derivatives can be carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Molecular Structure Analysis
The molecular weight of this compound is 191.23 . The InChI code for this compound is 1S/C11H13NO2/c1-8-11(2,14-10(13)12-8)9-6-4-3-5-7-9/h3-8H,1-2H3, (H,12,13) .Chemical Reactions Analysis
The reaction of this compound involves a nucleophilic azidation/Curtius reaction of the resulting compound in the presence of trimethylsilyl azide .Scientific Research Applications
Chiral Auxiliary in Asymmetric Synthesis
5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one has been demonstrated as an effective chiral auxiliary. For instance, it has been used in stereoselective conjugate additions and enolate alkylations, showcasing its utility in asymmetric synthesis. This includes its role in the synthesis of antifungal and antibacterial compounds such as (−)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999) and for stereoselective enolate alkylations and conjugate additions of attached N-acyl moieties (Davies & Sanganee, 1995).
Study of Stereoelectronic Effects
Research has been conducted on the crystal structures of 2-amino-1,3-oxazolidin-4-one derivatives, including 5,5-Dimethyl-2-dimethylamino-3-phenyloxazolidin-4-one. These studies provide insights into stereoelectronic effects in cyclic orthoester aminals, contributing to a deeper understanding of molecular stability and interactions (Bertolasi, Ferretti, Gilli, Marchetti, & D'Angeli, 1990).
Practical Modifications in Organic Synthesis
This compound is used in organic synthesis, such as in the one-pot preparation of chiral oxazolidin-2-ones. This includes modifications in the Sharpless asymmetric aminohydroxylation process, highlighting its versatility in synthetic organic chemistry (Barta, Sidler, Somerville, Weissman, Larsen, & Reider, 2000).
Mechanism of Action
Target of Action
Oxazolidin-2-ones, a class of compounds to which this molecule belongs, have been known to exhibit a wide spectrum of pharmacological properties .
Mode of Action
It’s worth noting that certain oxazolidin-2-ones have shown potent efficacy against gram-positive bacteria through the inhibition of bacterial protein synthesis .
Biochemical Pathways
It’s known that oxazolidin-2-ones often serve as key synthetic intermediates within the context of macrolide antibiotics syntheses .
Result of Action
Certain oxazolidin-2-ones have demonstrated a wide spectrum of pharmacological properties .
Safety and Hazards
Future Directions
The synthesis of substituted oxazolidin-2-one motifs has drawn a considerable amount of interest from the synthetic community . This is due to their wide spectrum of pharmacological properties and their role as key synthetic intermediates within the context of macrolide antibiotics syntheses . The development of efficient approaches toward the synthesis of these compounds would provide a promising method for the early phases of drug discovery .
Properties
IUPAC Name |
5,5-dimethyl-2-phenyl-1,3-oxazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)10(13)12-9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDACHRXRCDVOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(O1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282356 | |
Record name | NSC25565 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22200-16-4 | |
Record name | NSC25565 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC25565 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-dimethyl-2-phenyl-1,3-oxazolidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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